molecular formula C10H8BrN B1613717 7-Bromonaphthalen-2-amine CAS No. 590417-30-4

7-Bromonaphthalen-2-amine

Cat. No.: B1613717
CAS No.: 590417-30-4
M. Wt: 222.08 g/mol
InChI Key: UBCSLTJTBSFUBF-UHFFFAOYSA-N
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Description

7-Bromonaphthalen-2-amine (CAS: 590417-30-4) is a brominated aromatic amine with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol . It is primarily used in research settings for synthetic chemistry applications, such as the development of pharmaceuticals, agrochemicals, or advanced materials. The compound is supplied as a 10 mM solution in organic solvents, with a purity exceeding 98.00%, and requires strict storage conditions: -80°C for 6 months or -20°C for 1 month to maintain stability . Its solubility in solvents like DMSO or ethanol is critical for preparing stock solutions, often requiring gentle heating (37°C) and sonication to enhance dissolution .

Preparation Methods

Direct Bromination of Naphthalen-2-amine Derivatives

One classical approach to prepare 7-Bromonaphthalen-2-amine involves the direct bromination of naphthalen-2-amine or its derivatives. This method typically uses brominating agents under acidic or neutral conditions to introduce the bromine atom selectively at the 7-position of the naphthalene ring.

  • A green synthesis method has been reported for bromination of 7-aminophthalide derivatives via bromonium ion intermediates under acidic and high-temperature conditions. This environmentally friendly process conserves halide equivalents and can be adapted for bromo-substituted aryl amines, suggesting potential applicability to naphthalen-2-amine bromination.

  • The key to regioselectivity in bromination lies in controlling reaction conditions such as temperature, solvent, and acid concentration to favor substitution at the 7-position.

Bucherer Reaction-Based Amination of Bromonaphthalenes

An advanced synthetic strategy involves the Bucherer reaction, which is a reversible amination process of naphthols to naphthylamines mediated by sulfurous acid salts such as sodium metabisulfite.

  • In a practical synthesis reported for 2-amino-6-bromonaphthalenes (a positional isomer closely related to this compound), the Bucherer reaction was used to convert bromonaphthols to the corresponding amino derivatives. The reaction employs sodium metabisulfite in aqueous media at elevated temperatures (around 150 °C) in sealed pressure flasks.

  • This method tolerates free alcohol groups and allows for good yields (typically above 80%) of amino-bromonaphthalene derivatives with minimal byproducts, which can be purified by simple silica gel filtration.

  • The Bucherer reaction conditions can be tuned for 7-bromo derivatives by selecting appropriate bromonaphthol precursors and reaction parameters.

Condensation and Substitution Strategies

  • Condensation reactions between 2-naphthol derivatives and secondary amines under base-promoted conditions have been reported to yield amino-substituted bromonaphthalenes. For example, N-alkylation of bromonaphthalenes followed by substitution reactions can afford 7-bromo-2-aminonaphthalene derivatives with high selectivity and yield.

  • The use of tetrabutylammonium iodide as a phase transfer catalyst and dimethyl sulfoxide as a solvent under Finkelstein conditions facilitates efficient alkylation steps preceding amination.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%) Reference
Direct Bromination Bromine source, acidic conditions, high temp Simple, green synthesis possible Regioselectivity control needed Not specified
Bucherer Reaction (Amination) Sodium metabisulfite, water, 150 °C, sealed flask High yield, mild purification Requires bromonaphthol precursor 80-90
Condensation & Substitution Secondary amines, base, TBAI, DMSO, 95 °C Convergent, tunable substituents Multi-step, requires alkylation 85-90

Detailed Research Findings

  • The green bromination method under acidic conditions proceeds via bromonium ion intermediates, which enhances regioselectivity for the 7-position. This method also reduces halide waste by conserving half mole equivalent of halides, making it environmentally sustainable.

  • The Bucherer reaction uses sodium metabisulfite, which releases sulfur dioxide in situ, facilitating reversible amination of bromonaphthols to amino-bromonaphthalenes. The reaction is carried out in aqueous medium at elevated temperature, and the product is isolated by solvent extraction and silica gel filtration, ensuring high purity and yield.

  • The condensation approach allows for the introduction of various N-substituents on the amino group, providing a versatile route to functionalized this compound derivatives. The use of phase transfer catalysts and polar aprotic solvents enhances reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromonaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

7-Bromonaphthalen-2-amine has diverse applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a versatile intermediate for synthesizing complex organic molecules, particularly in the development of new materials and pharmaceuticals.

Biology

  • Biological Activity Studies : Research indicates potential anti-cancer and anti-inflammatory properties. Its structure allows for interaction with various biological targets, influencing cell signaling pathways.

Medicine

  • Drug Development : Investigated for its role in synthesizing pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

Industry

  • Production of Dyes and Pigments : Utilized in creating various industrial chemicals, including dyes due to its reactivity and stability.

Anticancer Properties

Preliminary studies show that this compound exhibits significant anticancer activity through mechanisms such as:

  • Inhibition of Topoisomerases : Critical for DNA replication.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
VariousVariousInhibition of topoisomerasesNot specified
Lung CancerMDH1/MDH2Dual inhibition6.18 ± 0.74 (MDH1)
Endothelial CellsVariousAnti-inflammatory effectsNot specified

Anti-inflammatory Effects

Studies indicate that this compound can significantly reduce the expression of inflammatory markers.

Table 2: Anti-inflammatory Activity Overview

Study ReferenceInflammatory MarkerEffect on Expression
VariousIL-8Significant suppression
VariousCOX-2Down-regulation by 18.3-fold

Case Studies

  • Lung Cancer Inhibition
    • A study focusing on dual inhibitors for lung cancer revealed that modifications to the naphthalene structure could enhance inhibitory activity against MDH enzymes, suggesting pathways for optimizing anticancer agents based on this compound.
  • Anti-inflammatory Research
    • Investigations into anti-inflammatory properties indicated that this compound could significantly reduce the expression of inflammatory markers in endothelial cells, providing insights into its potential application for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 7-Bromonaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate certain signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 7-Bromonaphthalen-2-amine to other brominated naphthylamines and substituted naphthalenamines provide insights into how positional isomerism, substituent electronic effects, and steric factors influence physicochemical properties and applications. Below is a detailed comparison:

Positional Isomers of Brominated Naphthylamines

Table 1: Key Properties of Brominated Naphthylamines
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bromine Position Amine Position Key Applications/Notes
This compound 590417-30-4 C₁₀H₈BrN 222.08 7 2 Research reagent; synthetic intermediates
6-Bromonaphthalen-2-amine 7499-66-3 C₁₀H₈BrN 222.08 6 2 Synthesis of alkylsulphanylnaphthalenes and naphthylisothiocyanates
1-Bromonaphthalen-2-amine 20191-75-7 C₁₀H₈BrN 222.08 1 2 Commercial availability (97% purity)
4-Bromonaphthalen-1-amine 2298-07-9 C₁₀H₈BrN 222.08 4 1 Structural isomer with distinct reactivity
7-Bromonaphthalen-1-amine Not provided C₁₀H₈BrN 222.08 7 1 Synthesized via Pd-catalyzed methods

Key Observations :

  • Positional Effects : The position of the bromine atom significantly impacts electronic distribution. For example, this compound (bromine at position 7, amine at 2) may exhibit different reactivity in electrophilic substitution compared to 6-Bromonaphthalen-2-amine (bromine at 6, amine at 2) due to proximity effects .
  • Synthetic Utility : 6-Bromonaphthalen-2-amine is preferred in mesomorphic material synthesis, whereas this compound is primarily a research intermediate .

Substituted Naphthalenamines with Different Functional Groups

Table 2: Comparison with Methoxy and Hydroxymethyl Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
7-Methoxynaphthalen-2-amine 92287-46-2 C₁₁H₁₁NO 173.21 Methoxy (-OCH₃) Unknown; safety data available
(7-Bromonaphthalen-2-yl)methanol 627527-19-9 C₁₁H₉BrO 237.10 Hydroxymethyl Intermediate for functionalized aromatics

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 7-Methoxynaphthalen-2-amine is electron-donating, altering reactivity compared to the electron-withdrawing bromine in this compound. This difference may influence their roles in cross-coupling reactions .
  • Functional Group Versatility: (7-Bromonaphthalen-2-yl)methanol’s hydroxyl group enables further derivatization (e.g., esterification), unlike the amine group in this compound .

Biological Activity

7-Bromonaphthalen-2-amine is an organic compound characterized by a bromine atom at the 7th position and an amino group at the 2nd position of the naphthalene ring, with the molecular formula C10H8BrN and a molecular weight of approximately 222.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.

The unique structure of this compound contributes to its diverse reactivity and biological activity. The presence of the bromine atom influences its interaction with biological macromolecules, while the amino group enhances its solubility and reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it interacts with cellular targets involved in cell division and apoptosis, particularly through inhibition of enzymes crucial for DNA replication, such as topoisomerases. These interactions may lead to reduced cell viability in cancer cells, making it a promising candidate for further development in oncology .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
VariousInhibition of topoisomerasesNot specified
Lung CancerDual MDH1/MDH2 inhibition6.18 ± 0.74 (MDH1)
Endothelial CellsAnti-inflammatory effectsNot specified

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can down-regulate pro-inflammatory markers in various cell lines, suggesting potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Overview

Study ReferenceInflammatory MarkerEffect on Expression
IL-8Significant suppression
COX-2Down-regulation by 18.3-fold

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound has been shown to inhibit topoisomerases, which are essential for DNA replication and repair processes in cancer cells.
  • Cell Signaling Modulation : It may also influence signaling pathways related to apoptosis and cell proliferation .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Lung Cancer Inhibition : A study focusing on dual inhibitors for lung cancer revealed that modifications to the naphthalene structure could enhance inhibitory activity against MDH enzymes, suggesting a pathway for optimizing anticancer agents based on this compound .
  • Anti-inflammatory Research : Another investigation into the anti-inflammatory properties indicated that this compound could significantly reduce the expression of inflammatory markers in endothelial cells, providing insights into its potential application for conditions like Alzheimer's disease where inflammation plays a critical role .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromonaphthalen-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : A primary synthesis method involves bromination of naphthalen-2-amine derivatives. For example, bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with p-toluenesulfonic acid at 0°C is effective for introducing bromine at the 1-position of naphthalene . Optimization includes controlling temperature (e.g., 0°C to prevent side reactions) and stoichiometric ratios of reagents. Purification via column chromatography ensures high yield (typically 60–80%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming bromine and amine group positions. Mass spectrometry (MS) validates molecular weight (e.g., 222.08 g/mol for the parent structure) . Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretching ~3400 cm⁻¹) and C-Br (stretching ~560 cm⁻¹) .

Q. What are the typical substitution reactions involving this compound?

  • Methodological Answer : The bromine atom undergoes nucleophilic substitution (e.g., with amines, thiols, or alkoxides) under mild conditions. For example, Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives, useful in drug discovery . Reaction conditions (catalyst: Pd(PPh₃)₄, solvent: DMF, temperature: 80°C) and monitoring via TLC ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies in reaction yields may arise from trace moisture or oxygen. Rigorous solvent drying (e.g., molecular sieves) and inert atmosphere (N₂/Ar) improve consistency. Kinetic studies (e.g., varying catalyst loading or temperature) and DFT calculations can identify rate-limiting steps . Cross-referencing with structurally similar compounds (e.g., 1-Bromonaphthalen-2-amine) provides mechanistic insights .

Q. What strategies optimize the regioselectivity of functionalization in this compound derivatives?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., –NH₂) enables selective C–H activation. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites. Experimental validation via competitive reactions between bromine and other substituents (e.g., nitro groups) clarifies regiochemical outcomes .

Q. How do structural modifications of this compound impact its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with Cl or modifying the amino group). In vitro assays (e.g., antimicrobial MIC tests) compare potency. Molecular docking with target proteins (e.g., bacterial enzymes) identifies critical interactions. For example, bulkier substituents may hinder binding, reducing efficacy .

Q. What experimental designs address challenges in scaling up this compound synthesis?

  • Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer. Process analytical technology (PAT) monitors intermediates in real time. Solvent selection (e.g., switching from THF to 2-MeTHF) enhances sustainability. Pilot-scale trials with DOE (Design of Experiments) optimize parameters (e.g., residence time, pressure) .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data for this compound derivatives?

  • Methodological Answer : Variability may stem from cell line specificity or assay conditions (e.g., incubation time). Meta-analysis of published IC₅₀ values (e.g., comparing HeLa vs. MCF-7 cells) identifies trends. Independent replication under standardized protocols (e.g., MTT assay, 48-hour exposure) reduces bias .

Q. What computational tools predict the degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model hydrolysis or photolysis pathways. Software like Gaussian or ORCA calculates activation energies for Br–C bond cleavage. Experimental validation via LC-MS tracks degradation products (e.g., naphthoquinones) in UV-exposed samples .

Q. Tables for Key Data

Reaction Type Conditions Key Products Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, DMF, 80°C, 12hBiaryl derivatives
Nucleophilic SubstitutionK₂CO₃, DMSO, 60°C, 6hThioether or amine-substituted naphthalenes
OxidationKMnO₄, H₂SO₄, 0°C, 2hNitro-naphthalene derivatives

Properties

IUPAC Name

7-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCSLTJTBSFUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623718
Record name 7-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-30-4
Record name 7-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in the aforementioned reference [L. C. Anderson et al., Journal of the American Chemical Society (J. Am. Chem. Soc.), vol. 65, p.241, 1943], 2-bromo-7-hydroxynaphthalene (2.23 g, MAYB) was added with 30% aqueous ammonia (30 ml) and ammonium sulfite monohydrate (2.69 g, WAKO) and stirred in a shield tube at 150° C. for 27 hours. The reaction mixture was added with ethyl acetate (90 ml) for extraction and then added with 1 N aqueous hydrochloric acid (1.5 l). The aqueous layer was separated, washed with ethyl acetate, then neutralized by adding 5 N aqueous sodium hydroxide (300 ml) under ice cooling and extracted with ethyl acetate again. The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain the title compound (Intermediate 26, 1.00 g).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
7-Bromonaphthalen-2-amine
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
7-Bromonaphthalen-2-amine
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
7-Bromonaphthalen-2-amine
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
7-Bromonaphthalen-2-amine
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
7-Bromonaphthalen-2-amine
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
7-Bromonaphthalen-2-amine

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